

Application Note: Determination of Fentin Acetate Residues by High-Performance Liquid Chromatography

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Compound of Interest

Compound Name: *Fentin acetate*

Cat. No.: *B1672543*

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Introduction

Fentin acetate, an organotin compound, has been utilized as a fungicide to control various fungal diseases in crops such as potatoes and sugar beets.[1] Due to its potential toxicity and environmental persistence, regulatory bodies have established maximum residue limits (MRLs) for **Fentin acetate** in food products.[2] Accurate and sensitive analytical methods are therefore essential for monitoring its residues in environmental and agricultural samples to ensure food safety and compliance with regulations.[2] This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Fentin acetate** residues.

Fentin acetate is known to degrade in the presence of water, sunlight, and in acidic or alkaline conditions, initially hydrolyzing to Fentin hydroxide.[3][4] This degradation pathway proceeds through dephenyltin and monophenyltin intermediates.[3]

Experimental Protocol

This protocol is based on a validated method for the determination of **Fentin acetate** residues in beet and soil samples.[5][6][7]

Sample Preparation

- Extraction:
 - Weigh 10 g of a homogenized sample (e.g., beet plant material or soil) into a 50 mL centrifuge tube.
 - Add 20 mL of a solution of hydrochloric acid in acetonitrile.
 - Homogenize the mixture for 2-3 minutes using a high-speed homogenizer.
 - Centrifuge the mixture at 4000 rpm for 5 minutes.
 - Collect the supernatant.
 - Repeat the extraction step on the residue with another 20 mL of hydrochloric acid in acetonitrile.
 - Combine the supernatants.
 - Perform a subsequent liquid-liquid extraction with dichloromethane.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Clean-up:
 - Purify the extract using a solid-phase extraction (SPE) cartridge containing acid aluminum oxide.
 - Elute the **Fentin acetate** from the cartridge with methanol.[\[5\]](#)[\[6\]](#)[\[7\]](#)
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in a known volume of acetonitrile for HPLC analysis.[\[5\]](#)[\[6\]](#)[\[7\]](#)

HPLC Conditions

Parameter	Setting
Instrument	High-Performance Liquid Chromatography system
Column	Waters Sun Fire™ C18 (or equivalent), 4.6 x 150 mm, 5 µm
Mobile Phase	Methanol and 0.5% phosphoric acid in water[5][6][7]
Gradient	Isocratic or gradient elution can be optimized
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Detector	UV Detector set at 220 nm[5][6][7]
Column Temperature	Ambient

Calibration

Prepare a series of standard solutions of **Fentin acetate** in acetonitrile at concentrations ranging from 0.05 to 5.0 µg/mL. Inject each standard solution into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

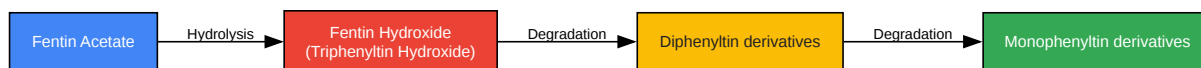
Quantitative Data Summary

The following table summarizes the performance of the described HPLC method for the analysis of **Fentin acetate** in beet and soil samples.[5][6][7]

Matrix	Average Recovery (%)	Relative Standard Deviation (RSD, %)	Limit of Detection (LOD) (mg/kg)	Limit of Quantification (LOQ) (mg/kg)
Beet Plants	88.4 - 95.6	2.0 - 4.5	0.02	Not Reported
Soils	91.2 - 91.8	4.3 - 5.3	0.02	Not Reported

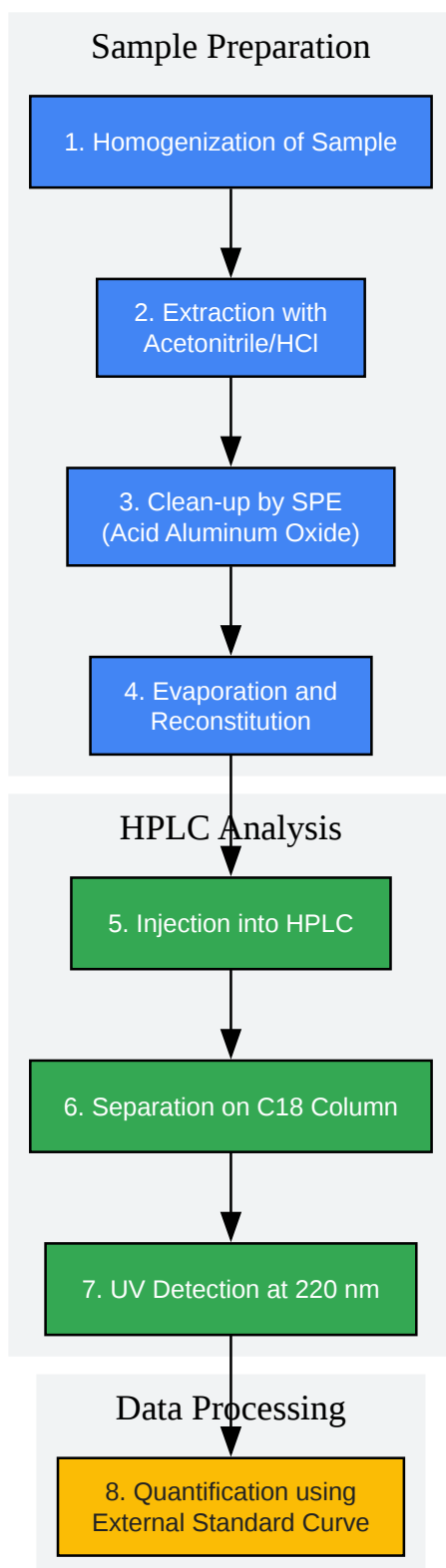
The minimum detectable level was reported as 1.6×10^{-10} g.[5][6][7]

Diagrams



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Caption: Degradation pathway of **Fentin acetate**.



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Caption: Experimental workflow for **Fentin acetate** residue analysis.

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